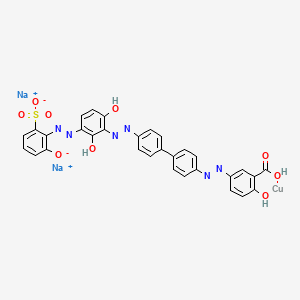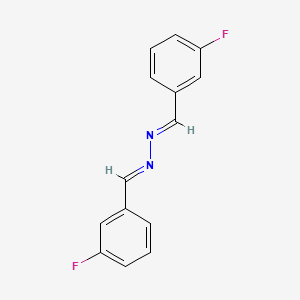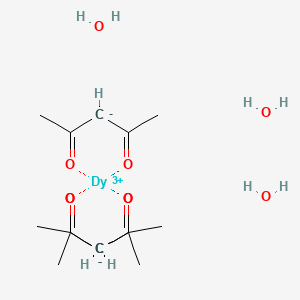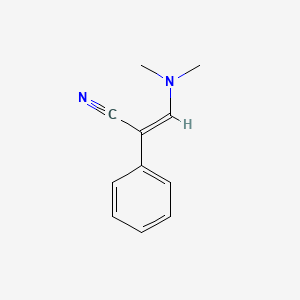
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl (commonly known as PIMEO) is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is a versatile compound that finds its use in various scientific research applications, including biochemical and physiological studies.
Mécanisme D'action
PIMEO acts as a spin label by interacting with unpaired electrons in biomolecules. PIMEO forms a stable nitroxide radical that can be detected using EPR spectroscopy. PIMEO can be attached to biomolecules using various chemical conjugation methods. PIMEO interacts with the surrounding environment of the biomolecule, and the EPR spectrum of PIMEO provides information about the structure and dynamics of the biomolecule.
Effets Biochimiques Et Physiologiques
PIMEO has been shown to have various biochemical and physiological effects. PIMEO has antioxidant properties and can scavenge free radicals in biological systems. PIMEO has been shown to protect cells from oxidative stress-induced damage. PIMEO has also been shown to inhibit the activity of enzymes that produce reactive oxygen species. PIMEO has been used to study the redox status of cells and tissues and has been shown to be a useful tool in studying oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PIMEO has several advantages as a spin label in scientific research. PIMEO is a stable free radical that can be easily detected using EPR spectroscopy. PIMEO can be attached to various biomolecules using chemical conjugation methods. PIMEO has antioxidant properties and can protect cells from oxidative stress-induced damage. However, PIMEO has some limitations as well. PIMEO can react with other biomolecules, leading to non-specific labeling. PIMEO can also be toxic to cells at high concentrations.
Orientations Futures
PIMEO has several future directions in scientific research. PIMEO can be used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and cardiovascular diseases. PIMEO can be used as a redox-sensitive probe to study the effects of antioxidants and other redox-modulating agents on cells and tissues. PIMEO can also be used to study the structure and dynamics of biomolecules in various cellular processes. PIMEO can be further optimized to improve its stability, specificity, and sensitivity for various scientific research applications.
Conclusion
In conclusion, PIMEO is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is widely used in various scientific research applications, including biochemical and physiological studies. PIMEO acts as a spin label and interacts with unpaired electrons in biomolecules. PIMEO has several advantages and limitations as a spin label in scientific research. PIMEO has several future directions in scientific research, including the study of redox-related diseases and the optimization of its properties for various scientific research applications.
Méthodes De Synthèse
PIMEO can be synthesized by reacting 2,2,4,5,5-pentamethylimidazolidine-N-oxyl (commonly known as PMI) with hydrogen peroxide. The reaction results in the formation of PIMEO and water. The reaction is carried out in the presence of a catalyst such as manganese dioxide or copper sulfate. The yield of PIMEO can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
PIMEO is widely used in scientific research due to its unique properties. PIMEO is a stable free radical compound that can be easily detected using electron paramagnetic resonance (EPR) spectroscopy. PIMEO is used as a spin label in various biochemical and physiological studies. PIMEO can be attached to proteins, lipids, and other biomolecules to study their structure, dynamics, and interactions. PIMEO is also used as a redox-sensitive probe to study the redox status of cells and tissues.
Propriétés
Numéro CAS |
18796-04-8 |
|---|---|
Nom du produit |
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL |
Formule moléculaire |
C8H15N2O2 * |
Poids moléculaire |
171.22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




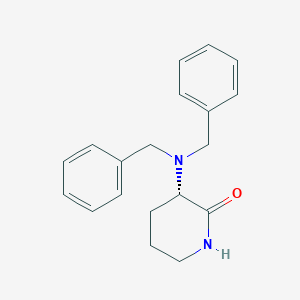
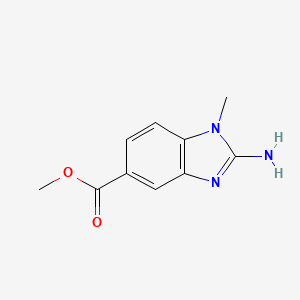

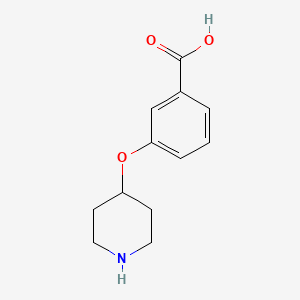
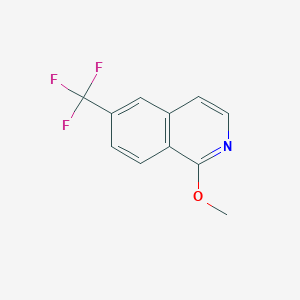
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
